Trimethyl((tributylstannyl)ethynyl)silane

Catalog No.
S709508
CAS No.
81353-38-0
M.F
C17H36SiSn
M. Wt
387.3 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Trimethyl((tributylstannyl)ethynyl)silane

CAS Number

81353-38-0

Product Name

Trimethyl((tributylstannyl)ethynyl)silane

IUPAC Name

trimethyl(2-tributylstannylethynyl)silane

Molecular Formula

C17H36SiSn

Molecular Weight

387.3 g/mol

InChI

InChI=1S/C5H9Si.3C4H9.Sn/c1-5-6(2,3)4;3*1-3-4-2;/h2-4H3;3*1,3-4H2,2H3;

InChI Key

JGOIIPRSFZFFHG-UHFFFAOYSA-N

SMILES

CCCC[Sn](CCCC)(CCCC)C#C[Si](C)(C)C

Synonyms

Tributylstannyl)(trimethylsilyl)acetylene; (Trimethylsilylethynyl)tributylstannane;Tributyl(trimethylsilylethynyl)stannane; Tributyl(trimethylsilylethynyl)tin;Trimethyl(2-tributylstannylethynyl)silan; Trimethyl[(tributylstannyl)ethynyl]silane;

Canonical SMILES

CCCC[Sn](CCCC)(CCCC)C#C[Si](C)(C)C

Precursor for Functional Materials Synthesis

Tributyl(trimethylsilylethynyl)tin serves as a valuable precursor for the synthesis of various functional materials, including:

  • Acetylene-functionalized materials: The presence of the ethynyl group (C≡C) enables its participation in coupling reactions to introduce acetylene functionalities onto various molecules. This is useful in the development of new materials with desirable properties, such as electrical conductivity, optoelectronic properties, and self-assembly capabilities [].
  • Organotin-based polymers: Tributyl(trimethylsilylethynyl)tin can be incorporated into polymer chains through various polymerization techniques. The resulting organotin polymers exhibit interesting properties, such as thermal stability, conductivity, and biocompatibility, making them suitable for applications in electronics, coatings, and biomaterials [].

Reagent in Organic Synthesis

Tributyl(trimethylsilylethynyl)tin finds use as a reagent in various organic synthesis reactions due to its ability to act as a:

  • Silyl protecting group: The trimethylsilyl group (Si(CH3)3) can be introduced onto hydroxyl groups (OH) to protect them from undesired reactions during a synthesis. This group can be easily removed later under mild conditions to reveal the original hydroxyl group [].
  • Stannylation reagent: The tributyltin group (SnBu3) can participate in stannylation reactions, introducing a tin atom onto various organic molecules. This functionalization step can be useful for further synthetic transformations [].

Trimethyl((tributylstannyl)ethynyl)silane is an organometallic compound with the molecular formula C₁₇H₃₆SiSn. It features a trimethylsilyl group and a tributylstannyl group attached to an ethynyl moiety. This compound is notable for its unique structural attributes, which include the presence of both silicon and tin atoms, making it a subject of interest in organosilicon chemistry and materials science. The compound exists as a colorless to yellow liquid and has applications in various

As research on tributyl(trimethylsilylethynyl)tin is focused on its potential applications, a well-defined mechanism of action is not available.

Organotin compounds can exhibit various hazards, including (2):

  • Toxicity: Tributyl(trimethylsilylethynyl)tin has not been thoroughly studied for its toxicity, but organotin compounds in general can be toxic if ingested, inhaled, or absorbed through the skin.
  • Environmental hazards: Organotin compounds can be persistent in the environment and may harm aquatic life.
, including:

  • Cross-Coupling Reactions: This compound can be utilized in cross-coupling reactions, where it reacts with various electrophiles to form carbon-carbon bonds.
  • Protiodesilylation: The trimethylsilyl group can be selectively removed under mild conditions, allowing for further transformations of the ethynyl moiety .
  • Cyclization Reactions: The compound can undergo cyclization, leading to the formation of cyclic structures, which is significant in synthetic organic chemistry .

Trimethyl((tributylstannyl)ethynyl)silane can be synthesized through several methods:

  • Direct Silylation: A common approach involves the reaction of tributylstannylacetylene with trimethylsilyl chloride in the presence of a base such as lithium diisopropylamide.
  • Metalation: Metalation of a terminal alkyne followed by reaction with chlorosilanes is another effective method for synthesizing similar alkynylsilanes .
  • Lithiation: The compound can also be prepared by lithiation of an appropriate alkyne followed by reaction with a suitable silane.

Trimethyl((tributylstannyl)ethynyl)silane has various applications in chemical synthesis and materials science:

  • Coupling Reagent: It serves as a coupling reagent in organic synthesis, facilitating the formation of carbon-carbon bonds.
  • Material Science: The compound is explored for its potential use in creating advanced materials, particularly in electronics and nanotechnology.
  • Functionalization: It can be used to functionalize surfaces or polymers due to its reactivity with different substrates .

Interaction studies involving trimethyl((tributylstannyl)ethynyl)silane focus on its reactivity with other organic compounds and materials. Research indicates that this compound can interact with various electrophiles in cross-coupling reactions, enhancing its utility in synthetic organic chemistry. Additionally, studies on its stability and compatibility with different solvents are crucial for optimizing its application in laboratory settings .

Several compounds share structural similarities with trimethyl((tributylstannyl)ethynyl)silane. Below is a comparison highlighting their uniqueness:

Compound NameMolecular FormulaNotable Features
TrimethylsilylacetyleneC₄H₈SiSimple alkynes; widely used as a precursor
TriisopropylsilylacetyleneC₉H₁₈SiMore sterically hindered; used in selective reactions
TributylstannyacetyleneC₁₂H₂₃SnContains only tin; less versatile than silanes
Trimethyl(phenylethynyl)silaneC₁₅H₁₈SiIncorporates aromatic systems; different reactivity

Trimethyl((tributylstannyl)ethynyl)silane stands out due to its combination of silicon and tin functionalities, providing unique reactivity patterns not found in simpler alkynes or silanes.

GHS Hazard Statements

Aggregated GHS information provided by 39 companies from 2 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H301 (97.44%): Toxic if swallowed [Danger Acute toxicity, oral];
H312 (97.44%): Harmful in contact with skin [Warning Acute toxicity, dermal];
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H372 (97.44%): Causes damage to organs through prolonged or repeated exposure [Danger Specific target organ toxicity, repeated exposure];
H400 (97.44%): Very toxic to aquatic life [Warning Hazardous to the aquatic environment, acute hazard];
H410 (97.44%): Very toxic to aquatic life with long lasting effects [Warning Hazardous to the aquatic environment, long-term hazard];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Health Hazard Environmental Hazard Acute Toxic Irritant

Acute Toxic;Irritant;Health Hazard;Environmental Hazard

Dates

Last modified: 08-15-2023

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